1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione
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Overview
Description
1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione is a synthetic compound characterized by its unique chemical structure, which includes a trifluoromethyl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of ethyl 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetate with pyrrolidine-2,5-dione under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings.
Chemical Reactions Analysis
1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets. The piperidine ring may play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
When compared to similar compounds, 1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetate: Shares the trifluoromethyl-piperidine structure but differs in the ester functional group.
®-1-(2-Oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide: Contains a similar piperidine ring but with additional functional groups that alter its properties and applications.
Properties
IUPAC Name |
1-[2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3/c13-12(14,15)8-3-5-16(6-4-8)11(20)7-17-9(18)1-2-10(17)19/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLDRKBGNXRMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)CN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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